1-(2-Chlorophenyl)4(imidazol-4-ylmethyl)piperazine
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Overview
Description
1-(2-Chlorophenyl)4(imidazol-4-ylmethyl)piperazine is a chemical compound with the molecular formula C14H17ClN4 and a molecular weight of 276.76 g/mol It is characterized by the presence of a chlorophenyl group, an imidazole ring, and a piperazine ring
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)4(imidazol-4-ylmethyl)piperazine typically involves the reaction of 2-chlorobenzyl chloride with imidazole in the presence of a base, followed by the reaction with piperazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)4(imidazol-4-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-(2-Chlorophenyl)4(imidazol-4-ylmethyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)4(imidazol-4-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to changes in cellular processes. For example, it may bind to GABA receptors, influencing neurotransmission and exhibiting potential effects on the central nervous system .
Comparison with Similar Compounds
1-(2-Chlorophenyl)4(imidazol-4-ylmethyl)piperazine can be compared with other similar compounds, such as:
- 1-(2-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine
- 1-(2-Chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine
- 1-(2-Chlorophenyl)-4-(4-phenoxybutyl)piperazine, hydrochloride
- 1-(2-Chlorophenyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
These compounds share structural similarities but may differ in their chemical properties, reactivity, and potential applications
Properties
CAS No. |
58013-29-9 |
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Molecular Formula |
C14H17ClN4 |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-(1H-imidazol-5-ylmethyl)piperazine |
InChI |
InChI=1S/C14H17ClN4/c15-13-3-1-2-4-14(13)19-7-5-18(6-8-19)10-12-9-16-11-17-12/h1-4,9,11H,5-8,10H2,(H,16,17) |
InChI Key |
DPDAKLWWZKNKKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CN=CN2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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